5-(4-Chlorophenyl)-4-{4-[(2-methylnaphthyl)methyl]piperazinyl}thiopheno[2,3-d] pyrimidine
Description
5-(4-Chlorophenyl)-4-{4-[(2-methylnaphthyl)methyl]piperazinyl}thiopheno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted at the 4-position with a piperazine ring modified by a 2-methylnaphthylmethyl group and at the 5-position with a 4-chlorophenyl moiety. This structural framework is characteristic of bioactive molecules targeting enzymes or receptors, where the chlorophenyl group may enhance hydrophobic interactions, and the bulky naphthylmethyl-piperazine substituent could influence binding specificity or pharmacokinetic properties.
Properties
Molecular Formula |
C28H25ClN4S |
|---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C28H25ClN4S/c1-19-6-7-20-4-2-3-5-23(20)24(19)16-32-12-14-33(15-13-32)27-26-25(17-34-28(26)31-18-30-27)21-8-10-22(29)11-9-21/h2-11,17-18H,12-16H2,1H3 |
InChI Key |
XGTSUEHZWRNADV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C4=C5C(=CSC5=NC=N4)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Preparation Methods
Core Thiopheno[2,3-d]pyrimidine Synthesis
The thiopheno[2,3-d]pyrimidine scaffold is synthesized via cyclocondensation reactions. A common approach involves the Gewald reaction, where ethyl cyanoacetate reacts with sulfur and a ketone to form 2-aminothiophene intermediates. Subsequent cyclization with formamidine acetate or chlorinated agents yields the pyrimidine ring.
Key Steps :
- Gewald Reaction : Ethyl cyanoacetate, cycloketones, and sulfur undergo a base-catalyzed reaction to form 2-aminothiophene-3-carboxylates.
- Cyclization : Treatment with formamidine acetate in ethanol under reflux forms the thiopheno[2,3-d]pyrimidine core.
Optimization :
- Chlorination of the 4-position using POCl₃ or thionyl chloride (SOCl₂) introduces a reactive site for subsequent substitutions.
- Solvent choice (e.g., toluene or DMF) and temperature (80–110°C) critically influence yield.
Piperazinyl Side Chain Synthesis
The 4-[(2-methylnaphthyl)methyl]piperazine moiety is synthesized through alkylation of piperazine.
Stepwise Protocol :
- Alkylation of Piperazine :
- Boc Protection/Deprotection :
Coupling of Piperazine to Thiopheno[2,3-d]pyrimidine
The final step involves nucleophilic aromatic substitution (SNAr) of the 4-chloro group on the pyrimidine ring with the synthesized piperazine derivative.
Reaction Conditions :
- Base : DIEA or K₂CO₃ to deprotonate the piperazine nitrogen.
- Solvent : DMF or DMSO at 90–110°C for 12–24 hours.
- Catalyst : Phase-transfer agents (e.g., tetrabutylammonium bromide) improve reactivity.
Yield Optimization :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 100–110°C | Maximizes SNAr rate |
| Solvent Polarity | DMF > DMSO > EtOH | Higher polarity enhances nucleophilicity |
| Molar Ratio (Piperazine:Core) | 1.2:1 | Prevents side reactions |
Analytical Characterization
Techniques :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.2–8.5 ppm confirm naphthyl and chlorophenyl protons.
- ¹³C NMR : Carbon signals for the thiopheno[2,3-d]pyrimidine core appear at 150–160 ppm.
Mass Spectrometry :
- ESI-MS shows [M+H]⁺ at m/z 485.0, matching the molecular formula C₂₈H₂₅ClN₄S.
HPLC Purity :
- >98% purity achieved using C18 columns (ACN:H₂O = 70:30).
Challenges and Mitigation Strategies
Issue 1 : Low Coupling Efficiency
- Cause : Steric hindrance from the (2-methylnaphthyl)methyl group.
- Solution : Use bulky solvents (e.g., tert-amyl alcohol) to improve accessibility.
Issue 2 : Byproduct Formation
- Cause : Over-alkylation of piperazine.
- Solution : Stepwise Boc protection and controlled stoichiometry.
Chemical Reactions Analysis
Gewald Reaction
The thiophene core is typically synthesized via the Gewald reaction, which involves the condensation of ethyl cyanoacetate, sulfur, and a ketone (e.g., cyclohexanone) in the presence of a base . This reaction forms the thiophene ring, which is then cyclized with formamide or similar reagents to form the pyrimidine ring system .
Piperazine Substitution
The piperazine moiety at position 4 is introduced via nucleophilic substitution. For example, treatment of the chlorinated pyrimidine intermediate with hydrazine hydrate generates a hydrazine derivative, which can react with chloroacetyl chloride to form an amide linkage. Subsequent displacement with amines (e.g., morpholine or N-methylpiperazine) yields the desired piperazine-substituted product .
Chlorophenyl Group Addition
The 4-chlorophenyl group is likely introduced via electrophilic aromatic substitution or coupling reactions. For instance, chlorination of an intermediate using phosphorus oxychloride or coupling with chlorophenyl boronic acid under palladium catalysis could achieve this substitution .
Piperazine Moiety Optimization
The piperazine group enhances water solubility and allows for further functionalization. Substitution of the piperazine nitrogen with alkyl or aryl groups (e.g., 2-methylnaphthylmethyl) is achieved through alkylation or reductive amination. This step is critical for tuning pharmacokinetic properties .
Chlorophenyl Group Positioning
The 5-(4-chlorophenyl) substituent stabilizes the thienopyrimidine core through electron-withdrawing effects, influencing both solubility and reactivity. This group may also participate in hydrogen bonding or π-π interactions in biological targets .
Comparison of Analogous Compounds
Reactivity and Stability
The compound’s reactivity is influenced by its electron-deficient pyrimidine ring and chlorophenyl substituent. Key reactivity aspects include:
-
Electrophilic aromatic substitution : The chlorophenyl group may undergo further electrophilic substitution, though steric hindrance from the piperazine moiety could limit this.
-
Nucleophilic aromatic substitution : The pyrimidine core may undergo reactions with strong nucleophiles, particularly at positions adjacent to electron-withdrawing groups .
-
Stability : The compound’s stability under acidic or basic conditions depends on the piperazine group’s basicity and the thiophene’s aromaticity .
Biological Activity Implications
The synthesis steps directly influence the compound’s biological activity:
-
Piperazine moiety : Enhances blood-brain barrier permeability and solubility, critical for CNS-targeted therapies.
-
Chlorophenyl group : Contributes to lipophilicity and binding affinity to hydrophobic pockets in targets like kinases .
-
Thienopyrimidine core : Provides a scaffold for hydrogen bonding and π-π interactions, enabling selective inhibition of enzymes such as FLT3 kinase .
Scientific Research Applications
Therapeutic Applications
-
Antihistaminic Activity :
- The compound is structurally related to cetirizine, a well-known antihistamine used for treating allergic conditions such as rhinitis and urticaria. Research indicates that derivatives of compounds with similar structures exhibit significant antihistaminic properties, suggesting potential applications for allergy treatment .
-
Anticancer Properties :
- Preliminary studies have suggested that compounds containing the thiophene and pyrimidine moieties may possess anticancer activity. These compounds have been evaluated for their ability to inhibit cancer cell proliferation in vitro and in vivo, indicating a promising avenue for the development of new anticancer agents .
- Neuropharmacological Effects :
Case Studies
- Clinical Evaluation :
-
In Vitro Anticancer Studies :
- In vitro studies on related thiophene-pyrimidine derivatives revealed promising results against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth. These studies support further exploration into the structure-activity relationship (SAR) of these compounds to optimize their anticancer properties .
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-4-{4-[(2-methylnaphthyl)methyl]piperazinyl}thiopheno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit tyrosine kinases or cyclin-dependent kinases, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The target compound shares structural similarities with several thieno[2,3-d]pyrimidine derivatives, differing primarily in substituents on the piperazine ring or the pyrimidine core. Key analogs include:
Substituent Effects on Activity and Properties
- Naphthyl vs. Phenyl Groups : The target compound’s 2-methylnaphthylmethyl group introduces significant bulk and lipophilicity compared to the 3-methylphenyl substituent in . This may enhance binding to hydrophobic protein pockets but reduce aqueous solubility .
- Phenoxy vs. Piperazinyl Substituents: The dichlorophenoxy analog () replaces the piperazine ring with a phenoxy group, which introduces electron-withdrawing chlorine atoms.
- Morpholine and Sulfonamide Modifications : The compound in incorporates a morpholine ring and a methanesulfonyl group, which are polar moieties that improve solubility and metabolic resistance compared to the naphthyl group in the target compound .
Pharmacokinetic Implications
- Lipophilicity : The naphthyl group in the target compound likely increases logP, favoring blood-brain barrier penetration but risking higher plasma protein binding. In contrast, the morpholine-sulfonamide derivative () may exhibit improved solubility and renal clearance .
- Metabolic Stability: Fluorophenyl or chlorophenyl groups (as in ) are known to resist oxidative metabolism, suggesting that the target compound’s 4-chlorophenyl group could confer similar stability .
Biological Activity
5-(4-Chlorophenyl)-4-{4-[(2-methylnaphthyl)methyl]piperazinyl}thiopheno[2,3-d]pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and parasitology. This article reviews the compound's biological activity, focusing on its antitumor effects and antimalarial properties, supported by relevant data tables and research findings.
Chemical Structure
The compound features a complex structure that includes a thiopheno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of a piperazine moiety and various aromatic substituents enhances its pharmacological profile.
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives related to thiopheno[2,3-d]pyrimidines. A notable study evaluated a series of compounds, including those structurally similar to 5-(4-Chlorophenyl)-4-{4-[(2-methylnaphthyl)methyl]piperazinyl}thiopheno[2,3-d]pyrimidine, against 60 human tumor cell lines. The findings indicated significant growth inhibition, with some compounds demonstrating superior efficacy compared to established chemotherapeutics like 5-fluorouracil.
Table 1: Antitumor Activity Data
| Compound | TGI (µM) | GI50 (µM) | LC50 (µM) |
|---|---|---|---|
| Compound A (similar structure) | 16.2 | 3.3 | 50.1 |
| Compound B (similar structure) | 67.7 | 6.6 | 100 |
| Standard (5-FU) | N/A | N/A | N/A |
The study suggested that the mechanism of action involves inhibition of the dihydrofolate reductase (DHFR) enzyme, crucial for DNA synthesis in rapidly dividing cancer cells. Compounds with specific structural features were identified as more potent inhibitors, emphasizing the importance of molecular design in drug development.
Antimalarial Activity
In addition to its antitumor properties, compounds based on the thieno[2,3-d]pyrimidine scaffold have shown promising antimalarial activity. Research indicated that various derivatives exhibited significant in vitro activity against Plasmodium falciparum, the causative agent of malaria.
Table 2: Antimalarial Activity Data
| Compound | IC50 (nM) | Selectivity Index |
|---|---|---|
| Compound C (related structure) | 12 | >100 |
| Compound D (related structure) | 25 | >80 |
The chloro analogue of a related compound demonstrated good activity against both the erythrocytic and hepatic stages of P. falciparum and P. berghei, suggesting that structural modifications can enhance selectivity and potency against malaria parasites.
Case Studies
- Case Study on Antitumor Efficacy : A research team synthesized several thieno[2,3-d]pyrimidine derivatives and tested their effects on various cancer cell lines. Results showed that specific modifications at the piperazine position led to enhanced cytotoxicity and selectivity towards tumor cells over normal cells.
- Case Study on Antimalarial Properties : Another study focused on the synthesis of novel thieno[3,2-d]pyrimidines with varying substituents at position 4. These compounds were tested for their ability to inhibit P. falciparum, revealing that certain substitutions significantly improved their efficacy while maintaining low toxicity levels in mammalian cell lines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-(4-Chlorophenyl)-4-{4-[(2-methylnaphthyl)methyl]piperazinyl}thiopheno[2,3-d]pyrimidine, and how can reaction conditions (e.g., solvents, catalysts) be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example:
- Step 1 : Condensation of a thiopheno[2,3-d]pyrimidine core with 4-chlorophenyl groups via Ullmann or Buchwald-Hartwig coupling .
- Step 2 : Functionalization of the piperazinyl group using alkylation with 2-methylnaphthylmethyl halides in polar aprotic solvents (e.g., DMF or THF) under inert conditions .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometric ratios (e.g., 1.2:1 for naphthylmethyl halide to piperazine) and temperature (60–80°C) to improve yield .
Q. How can the compound’s structural integrity be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- X-ray crystallography to resolve crystal packing and dihedral angles between the thiopheno-pyrimidine core and substituents .
- Spectroscopic techniques :
- 1H/13C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for naphthyl groups).
- HRMS for molecular ion confirmation (e.g., [M+H]+ expected m/z ~580–600) .
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial or anticancer activity?
- Methodological Answer :
- Antimicrobial : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to reference drugs .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM, with IC50 calculations .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, piperazinyl chain length) affect bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Halogen Effects : Replace 4-chlorophenyl with 4-fluorophenyl or bromophenyl to assess changes in lipophilicity (logP) and receptor binding via comparative IC50/MIC assays .
- Piperazinyl Modifications : Introduce bulkier substituents (e.g., 4-benzylpiperazinyl) to evaluate steric effects on target engagement. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes .
Q. What strategies mitigate poor aqueous solubility for in vivo pharmacokinetic studies?
- Methodological Answer :
- Co-solvent Systems : Use 10% DMSO + 5% Tween-80 in saline for intravenous formulations .
- Salt Formation : React with HCl or maleic acid to improve crystallinity and solubility (e.g., 2.5 mg/mL in PBS at pH 7.4) .
Q. How can contradictory data between in vitro and in vivo efficacy be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (t1/2) and bioavailability (e.g., oral vs. IV) in rodent models. Use LC-MS/MS for quantification .
- Metabolite Identification : Incubate with liver microsomes (human/rat) to identify Phase I/II metabolites, correlating stability with efficacy gaps .
Q. What computational methods predict binding modes to biological targets (e.g., kinases, GPCRs)?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate interactions with kinase ATP-binding pockets (e.g., EGFR) using AMBER or GROMACS. Analyze hydrogen bonds (e.g., pyrimidine N1 with Lys721) and π-π stacking (naphthyl group with Phe723) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .
Q. How is regioselectivity achieved during electrophilic substitution on the thiopheno-pyrimidine core?
- Methodological Answer :
- Directing Groups : Use electron-withdrawing groups (e.g., nitro at C2) to direct electrophiles to C5 or C6 positions .
- Metal Catalysis : Pd-mediated C-H activation for selective functionalization (e.g., 4-chlorophenyl at C4 via Pd(OAc)2/PCy3) .
Data Contradiction Analysis
Q. How should conflicting cytotoxicity data across cell lines be interpreted?
- Methodological Answer :
- Mechanistic Profiling : Perform RNA-seq or proteomics to identify differential target expression (e.g., upregulated ABC transporters in resistant lines) .
- Orthogonal Assays : Validate using apoptosis markers (Annexin V/PI) and caspase-3/7 activation to confirm cell death mechanisms .
Methodological Tables
Table 1 : Key Synthetic Parameters for Piperazinyl Functionalization
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | DMF | 85–90% | |
| Temperature | 70°C | Maximizes rate | |
| Catalyst | K2CO3 | Avoids side rxns |
Table 2 : Comparative Bioactivity of Halogen-Substituted Analogs
| Substituent | MIC (μg/mL, S. aureus) | IC50 (μM, MCF-7) |
|---|---|---|
| 4-Chlorophenyl | 1.2 | 8.5 |
| 4-Fluorophenyl | 2.7 | 12.3 |
| 4-Bromophenyl | 0.9 | 6.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
